molecular formula C22H25N3O4 B2460296 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1203264-04-3

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No. B2460296
CAS RN: 1203264-04-3
M. Wt: 395.459
InChI Key: FRBPAGVRKGVTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactivity of similar tetrahydroquinoline derivatives has been explored in various chemical syntheses. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a compound related in structure, has shown reactivity towards different reagents such as dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and others. This reactivity has been utilized in facile synthesis processes, hinting at the potential chemical versatility of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea in synthetic organic chemistry (Elkholy & Morsy, 2006).

Complexation and Ligand Potential

Certain tetrahydroquinoline derivatives have been studied for their potential in forming complexes with various molecules and ions. For example, macrocyclic bis(ureas) based on diphenylurea have been synthesized and shown to act as complexing agents towards a series of anions, demonstrating the potential of similar compounds like 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea in anion complexation and as ligands in coordination chemistry (Kretschmer, Dittmann, & Beck, 2014).

Potential Biological Activities

While the focus is to exclude drug use, dosage, and side effects, it's worth noting that structurally similar compounds have been evaluated for biological activities, such as antimicrobial properties. This suggests that 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea could also possess interesting biological activities that could be relevant for further scientific research (Elkholy & Morsy, 2006).

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-28-19-7-3-6-17(20(19)29-2)24-22(27)23-16-10-11-18-15(13-16)5-4-12-25(18)21(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBPAGVRKGVTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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